N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring, a naphthalene sulfonamide group, and a pentyloxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form an intermediate, which is then reduced with lithium tetrahydroaluminate . This intermediate can be further reacted with aryloxymethyloxiranes to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole ring and naphthalene sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chains and functional groups.
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole ring but has different substituents.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(pentyloxy)naphthalene-1-sulfonamide is unique due to its combination of a benzodioxole ring, a naphthalene sulfonamide group, and a pentyloxy side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C23H25NO5S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H25NO5S/c1-2-3-6-13-27-20-11-12-23(19-8-5-4-7-18(19)20)30(25,26)24-15-17-9-10-21-22(14-17)29-16-28-21/h4-5,7-12,14,24H,2-3,6,13,15-16H2,1H3 |
InChI Key |
LWSMGAOLYDVMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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